molecular formula C24H26FN3O2 B14940019 N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B14940019
M. Wt: 407.5 g/mol
InChI Key: VQOAKNGYDQEMNN-UHFFFAOYSA-N
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Description

This compound features a piperidin-4-yl core substituted with a 4-fluorobenzyl group at the 1-position. A propanamide linker connects the piperidine moiety to a 5-phenyl-1,3-oxazole heterocycle.

Properties

Molecular Formula

C24H26FN3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C24H26FN3O2/c25-20-8-6-18(7-9-20)17-28-14-12-21(13-15-28)27-23(29)10-11-24-26-16-22(30-24)19-4-2-1-3-5-19/h1-9,16,21H,10-15,17H2,(H,27,29)

InChI Key

VQOAKNGYDQEMNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK3β), which are enzymes involved in neurological processes . By inhibiting these enzymes, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and providing neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Derivatives with Fluorinated Substituents

  • Ortho-fluorofentanyl analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide): These opioid analogs share the piperidin-4-yl-propanamide backbone but substitute the oxazole with aromatic amines. The ortho-fluorine on the phenyl ring enhances µ-opioid receptor binding affinity compared to non-fluorinated analogs .
  • N-(4-fluorobenzyl)-1-(4-(4-methoxyphenyl)thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide :
    Retains the 4-fluorobenzyl-piperidine motif but replaces oxazole with a thiazole-pyrazole-carboxamide system. The trifluoromethyl group increases metabolic stability, while the thiazole may alter solubility .
Table 1: Piperidine-Based Analogs
Compound Substituents Molecular Weight Key Features Evidence ID
Target Compound 4-fluorobenzyl, 5-phenyl-1,3-oxazol-2-yl ~408 (estimated) Oxazole for H-bonding, fluorobenzyl
Ortho-fluorofentanyl 2-fluorophenyl, 2-phenylethyl 386.5 Opioid activity, high lipophilicity
Thiazole-pyrazole carboxamide 4-methoxyphenyl-thiazole, trifluoromethyl 504.4 Enhanced metabolic stability

Oxazole-Containing Propanamide Derivatives

  • N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (Y042-5816) :
    Shares the 3-(5-phenyl-1,3-oxazol-2-yl)propanamide backbone but replaces the piperidine with an indole-ethylamine group. The indole moiety may confer serotonin receptor affinity, differing from the target compound’s piperidine-driven pharmacokinetics .
  • N-(quinolin-3-yl)-5-(4-(3-cyanophenyl)piperazin-1-yl)pentanamide: Contains a piperazine core instead of piperidine, linked to a quinoline via a pentanamide. Piperazine improves solubility, but cyanophenyl may reduce CNS penetration compared to fluorobenzyl .
Table 2: Oxazole-Based Analogs
Compound Core Structure Molecular Weight Biological Implications Evidence ID
Target Compound Piperidin-4-yl ~408 Potential CNS activity
Y042-5816 Indole-ethylamine 389.45 Serotonin receptor modulation?
Quinolin-3-yl-pentanamide Piperazine 430.5 Peripheral target preference

Fluorinated Aromatic Substituents

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Combines dual fluorine atoms on aromatic rings with a chromenone system. The fluorines enhance binding to kinases (e.g., FLT3) but reduce solubility compared to mono-fluorinated analogs .
  • N-(1-(5-fluoro-3-(3-fluoropheny1)-4-oxo-4H-chromen-2-yl)ethyl)-2-fluoro-N-isopropylbenzamide :
    Demonstrates that meta-fluorine on phenyl rings can optimize steric interactions in hydrophobic binding pockets .

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